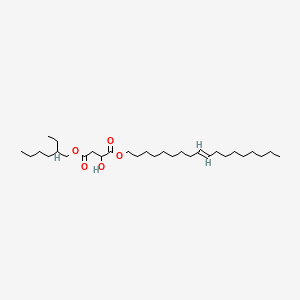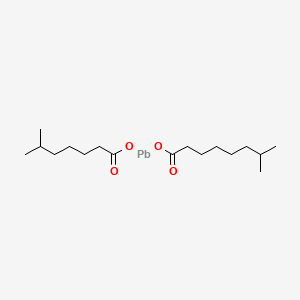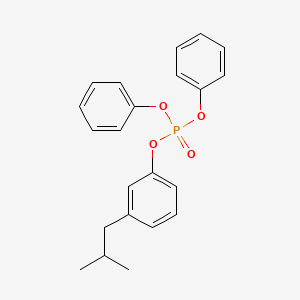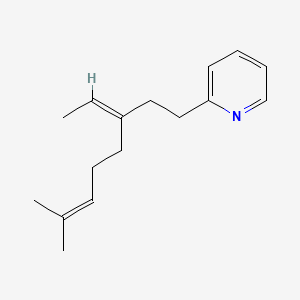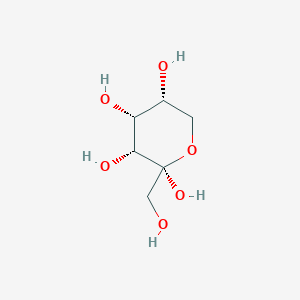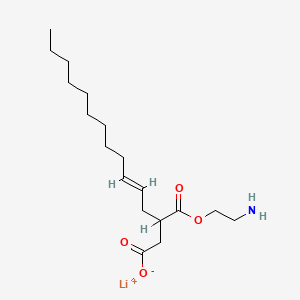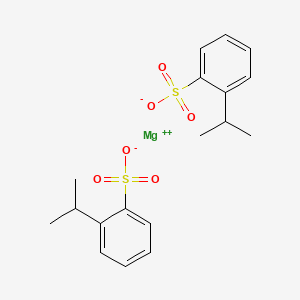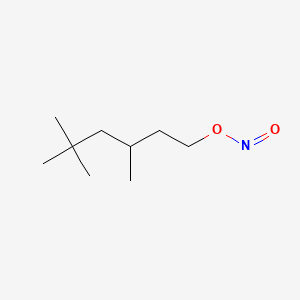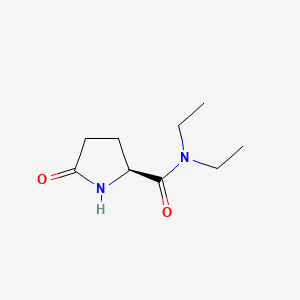
Octacosyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacosyl methacrylate is a long-chain alkyl methacrylate ester with the chemical formula C32H62O2. It is a derivative of methacrylic acid and octacosanol, characterized by its hydrophobic nature and high molecular weight. This compound is primarily used in the synthesis of polymers and copolymers, which find applications in various industrial and scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octacosyl methacrylate is typically synthesized through the esterification of methacrylic acid with octacosanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Octacosyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other methacrylate monomers.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield methacrylic acid and octacosanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Hydrolysis: Conducted in aqueous acidic or basic solutions at elevated temperatures.
Transesterification: Catalyzed by acids or bases, typically carried out at elevated temperatures.
Major Products Formed
Polymerization: Produces high molecular weight polymers and copolymers.
Hydrolysis: Yields methacrylic acid and octacosanol.
Transesterification: Results in the formation of various methacrylate esters.
Aplicaciones Científicas De Investigación
Octacosyl methacrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of octacosyl methacrylate primarily involves its polymerization to form long-chain polymers. These polymers exhibit unique properties such as hydrophobicity, thermal stability, and mechanical strength. The molecular targets and pathways involved include the interaction of the methacrylate group with free radicals during polymerization, leading to the formation of polymer chains .
Comparación Con Compuestos Similares
Similar Compounds
Octadecyl methacrylate: A shorter-chain analog with similar hydrophobic properties but lower molecular weight.
Dodecyl methacrylate: Another shorter-chain methacrylate ester used in similar applications but with different physical properties.
Hexadecyl methacrylate: Similar in structure but with a different chain length, affecting its polymerization behavior and final polymer properties.
Uniqueness
Octacosyl methacrylate stands out due to its longer alkyl chain, which imparts superior hydrophobicity and higher molecular weight to the resulting polymers. This makes it particularly suitable for applications requiring enhanced thermal stability and mechanical strength .
Propiedades
Número CAS |
93857-96-6 |
|---|---|
Fórmula molecular |
C32H62O2 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
octacosyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C32H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-34-32(33)31(2)3/h2,4-30H2,1,3H3 |
Clave InChI |
DOSZZJGMUXDZAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




